2,4,4,5-Tetramethyl-2-cyclopenten-1-one
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Overview
Description
2,4,4,5-Tetramethyl-2-cyclopenten-1-one is an organic compound with the molecular formula C9H14O. It is a derivative of cyclopentenone, characterized by the presence of four methyl groups attached to the cyclopentene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,4,5-Tetramethyl-2-cyclopenten-1-one typically involves the reaction of a suitable precursor with reagents that introduce the necessary methyl groups and form the cyclopentenone ring. One common method involves the treatment of a starting ketone with butyllithium and methyltrimethylsilane, followed by reaction with titanium tetrachloride . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
2,4,4,5-Tetramethyl-2-cyclopenten-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclopentenone ring to cyclopentanol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the cyclopentene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2,4,4,5-Tetramethyl-2-cyclopenten-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and chiral ligands.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a building block for pharmaceuticals.
Industry: It serves as a precursor for the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,4,4,5-Tetramethyl-2-cyclopenten-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and metabolic activities . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetramethyl-2-cyclopentenone: Similar in structure but with different methyl group positions.
2-Cyclopenten-1-one: Lacks the additional methyl groups, resulting in different chemical properties and reactivity.
Uniqueness
2,4,4,5-Tetramethyl-2-cyclopenten-1-one is unique due to its specific arrangement of methyl groups, which imparts distinct steric and electronic effects. These effects influence its reactivity and interactions with other molecules, making it valuable for specialized applications in synthesis and research .
Properties
Molecular Formula |
C9H14O |
---|---|
Molecular Weight |
138.21 g/mol |
IUPAC Name |
2,4,4,5-tetramethylcyclopent-2-en-1-one |
InChI |
InChI=1S/C9H14O/c1-6-5-9(3,4)7(2)8(6)10/h5,7H,1-4H3 |
InChI Key |
TYIHOMSQJGCXKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)C(=CC1(C)C)C |
Origin of Product |
United States |
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